N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzamide
Description
Properties
IUPAC Name |
N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-3-28-19-9-7-17(8-10-19)20-11-12-21(26)25(24-20)14-13-23-22(27)18-6-4-5-16(2)15-18/h4-12,15H,3,13-14H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUIOCYLTXSQOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 4-(4-Ethoxyphenyl)-4-oxobutanoic Acid
The pyridazinone ring is synthesized via cyclocondensation of 4-(4-ethoxyphenyl)-4-oxobutanoic acid 1 with hydrazine hydrate (Scheme 1). This method, adapted from pyridazinone syntheses in PMC studies, involves refluxing equimolar amounts of the keto acid and hydrazine in ethanol, yielding 3-(4-ethoxyphenyl)pyridazin-6(1H)-one 2 (Fig. 1A).
Reaction Conditions
Characterization Data
- Molecular Formula: C₁₂H₁₂N₂O₃
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.82 (d, J = 8.8 Hz, 2H, Ar-H), 6.97 (d, J = 8.8 Hz, 2H, Ar-H), 4.08 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.02 (t, J = 7.6 Hz, 2H, CH₂), 2.85 (t, J = 7.6 Hz, 2H, CH₂), 1.37 (t, J = 7.0 Hz, 3H, CH₃).
Introduction of the Ethylenediamine Side Chain
Alkylation of Pyridazinone with 2-Chloroethylamine
The nitrogen at position 1 of the pyridazinone ring is alkylated using 2-chloroethylamine hydrochloride under basic conditions (Scheme 2). This step, inspired by alkylation strategies in patents, introduces the ethylenediamine linker.
Reaction Conditions
- Base: Potassium carbonate (3 equiv)
- Solvent: Dimethylformamide (DMF)
- Temperature: 60°C
- Time: 8–10 hours
- Yield: 52–60%
Intermediate: 1-(2-Aminoethyl)-3-(4-ethoxyphenyl)pyridazin-6(1H)-one 3
Characterization Data
Acylation with 3-Methylbenzoyl Chloride
Coupling of Amine Intermediate with 3-Methylbenzoic Acid
The primary amine 3 undergoes acylation with 3-methylbenzoyl chloride 4 in dichloromethane (DCM) using triethylamine as a base (Scheme 3). This method parallels benzamide syntheses documented in EvitaChem products.
Reaction Conditions
- Solvent: Dichloromethane (DCM)
- Base: Triethylamine (2.5 equiv)
- Temperature: 0°C → room temperature
- Time: 4–6 hours
- Yield: 70–78%
Final Product: N-(2-(3-(4-Ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzamide 5
Characterization Data
- Molecular Formula: C₂₃H₂₆N₄O₃
- ¹³C NMR (100 MHz, CDCl₃): δ 169.8 (C=O), 162.3 (C-O), 140.1 (Ar-C), 134.2 (Ar-C), 128.9–126.4 (Ar-C), 63.5 (OCH₂CH₃), 39.8 (CH₂), 21.3 (CH₃).
Alternative Synthetic Routes and Optimization
Mitsunobu Reaction for Alkylation
An alternative to the chloroethylamine route employs the Mitsunobu reaction using ethanolamine, triphenylphosphine, and diethyl azodicarboxylate (DEAD). This method improves regioselectivity but requires anhydrous conditions.
Solid-Phase Synthesis for High-Throughput Production
Immobilizing the pyridazinone core on Wang resin enables iterative coupling steps, enhancing purity and scalability for pharmaceutical applications.
Analytical and Purification Techniques
Chromatographic Methods
Spectroscopic Validation
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl and pyridazinone moieties.
Reduction: Reduction reactions can target the carbonyl groups in the pyridazinone ring.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated precursors and bases like sodium hydride or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting downstream signaling pathways.
Comparison with Similar Compounds
Structural Analogues of Pyridazinone Derivatives
Pyridazinone-based compounds often differ in substituents on the heterocyclic core, linker groups, and terminal functional moieties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Pharmacological and Physicochemical Properties
- Lipophilicity : The target compound’s 4-ethoxyphenyl group increases logP compared to sulfonamide analogs (e.g., 5a in ) but is less lipophilic than benzylpiperidine derivatives (e.g., 6e in ) .
- Bioactivity: Pyridazinones with antipyrine hybrids (e.g., 6e) exhibit dual analgesic and anti-inflammatory effects, whereas thio-derivatives (e.g., 5a in ) show enhanced metabolic stability . The target compound’s benzamide group may mimic endogenous ligands in enzyme-binding pockets.
Spectroscopic Characterization
All compounds were validated via ¹H NMR, IR, and mass spectrometry. For example:
- Target Compound: Expected IR peaks at ~1660 cm⁻¹ (C=O stretch of benzamide) and ~1600 cm⁻¹ (pyridazinone ring), aligning with data for 6e and 5a .
- S3 (): Distinct ¹H NMR signals for bromobenzylidene protons (δ 7.8–8.2 ppm) and pyridazinone NH (δ 10.5 ppm) .
Biological Activity
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzamide is a complex organic compound belonging to the class of pyridazinone derivatives. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
Molecular Formula and Structure
- Molecular Formula : C22H24N4O3
- Molecular Weight : 396.45 g/mol
- IUPAC Name : N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3-methylbenzamide
The structure features a pyridazinone core, an ethoxyphenyl group, and a methylbenzamide moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 396.45 g/mol |
| Density | Not available |
| Solubility | Soluble in DMSO |
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways, which are critical for programmed cell death.
Antimicrobial Effects
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It has been tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus , demonstrating significant inhibitory effects. The mechanism is believed to involve disruption of bacterial cell wall synthesis.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, potentially offering therapeutic benefits in inflammatory diseases.
The biological activities of this compound are attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways, affecting cellular proliferation and survival.
- Receptor Interaction : It is hypothesized that the compound binds to specific receptors on cell membranes, modulating signal transduction pathways that regulate cell growth and apoptosis.
- Gene Expression Modulation : The compound may influence the expression of genes associated with cancer progression and inflammation.
Study 1: Anticancer Activity
In a study published in Cancer Research, researchers evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM, suggesting potent anticancer activity.
Study 2: Antimicrobial Efficacy
A separate investigation published in Journal of Antimicrobial Chemotherapy assessed the antimicrobial effects against various pathogens. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL for different bacterial strains, indicating strong antibacterial properties.
Study 3: Anti-inflammatory Potential
Research featured in Inflammation Research demonstrated that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, highlighting its potential as an anti-inflammatory agent.
Q & A
Q. Optimization Tips :
- Temperature Control : Maintain 60–80°C during alkylation to prevent side reactions.
- Catalyst Selection : Use Pd(OAc)₂ for Suzuki-Miyaura coupling if aryl halides are involved .
- Solvent Purity : Ensure anhydrous conditions for amide bond formation to avoid hydrolysis .
Advanced: How can conflicting data on the compound’s biological activity (e.g., HDAC inhibition vs. kinase targeting) be systematically resolved?
Answer:
Contradictions often arise from off-target effects or assay variability. A methodological approach includes:
Target Validation :
- Use siRNA knockdown or CRISPR-Cas9 to silence putative targets (e.g., HDACs) and measure activity changes .
- Perform competitive binding assays with known inhibitors (e.g., trichostatin A for HDACs) to confirm specificity .
Structural Analog Comparison :
- Compare activity profiles of analogs (e.g., replacing the ethoxyphenyl group with fluorophenyl) to identify structure-activity relationships (SAR) .
Multi-Omics Profiling :
- Combine transcriptomics and proteomics to map downstream pathways affected by the compound .
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structure?
Answer:
- 1H/13C NMR : Confirm the pyridazinone ring (δ 6.8–7.2 ppm for aromatic protons) and benzamide carbonyl (δ 168–170 ppm) .
- IR Spectroscopy : Validate amide C=O stretches (~1650 cm⁻¹) and pyridazinone C=O (~1700 cm⁻¹) .
- HPLC-MS : Use C18 columns with a methanol/water gradient (70:30 to 90:10) for purity assessment; monitor [M+H]+ ions for molecular weight confirmation .
Advanced: What experimental designs are suitable for studying the compound’s pharmacokinetics (PK) in preclinical models?
Answer:
- In Vivo PK Studies :
- Administer via intravenous (IV) and oral routes in rodents to calculate bioavailability. Plasma samples are analyzed via LC-MS/MS at intervals (0–24h) .
- Tissue Distribution :
- Use radiolabeled compound (³H or ¹⁴C) to quantify accumulation in target organs (e.g., brain for anticonvulsant studies) .
- Metabolite Identification :
- Incubate with liver microsomes and analyze metabolites via high-resolution MS (e.g., Q-TOF) .
Basic: How can researchers assess the compound’s stability under varying storage and experimental conditions?
Answer:
- Thermal Stability : Conduct accelerated stability studies at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
- Photostability : Expose to UV light (ICH Q1B guidelines) and track changes in absorbance spectra .
- pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24h; quantify intact compound using LC-MS .
Advanced: What computational methods aid in predicting the compound’s binding modes to hypothetical targets?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to dock the compound into HDAC or kinase active sites (PDB: 4CBT for HDAC8) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å indicates stable complexes) .
- Free Energy Calculations : Apply MM-GBSA to predict binding affinities and prioritize targets .
Basic: What in vitro assays are recommended for preliminary evaluation of biological activity?
Answer:
- Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination after 48h exposure .
- Anti-inflammatory Testing : Measure TNF-α inhibition in LPS-stimulated macrophages using ELISA .
- Enzyme Inhibition : Fluorometric HDAC activity assays (e.g., HDAC-Glo™) at 10–100 µM concentrations .
Advanced: How can researchers address low solubility issues during formulation for in vivo studies?
Answer:
- Co-Solvent Systems : Use 10% DMSO + 20% PEG-400 in saline for IV administration .
- Nanoparticle Encapsulation : Prepare PLGA nanoparticles (200 nm size) via emulsion-solvent evaporation; characterize loading efficiency via dialysis .
- Prodrug Design : Introduce phosphate esters at the benzamide group to enhance aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
